2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione
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Overview
Description
2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylamino group, which contributes to its distinct reactivity and stability. The presence of the imidazolidine-4,5-dione core further enhances its chemical versatility, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of tert-butylamine with a suitable imidazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a zeolite, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione involves its interaction with specific molecular targets. The tert-butylamino group can interact with various receptors and enzymes, modulating their activity. The imidazolidine-4,5-dione core may also play a role in stabilizing the compound’s interactions with these targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group, used in the treatment of asthma.
Terbutaline: Another bronchodilator with structural similarities, used for similar medical applications.
Uniqueness
2-(Tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione is unique due to its imidazolidine-4,5-dione core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-(tert-butylamino)-1,3-dimethyl-2-phenylimidazolidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-14(2,3)16-15(11-9-7-6-8-10-11)17(4)12(19)13(20)18(15)5/h6-10,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGQLCUVKEMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1(N(C(=O)C(=O)N1C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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